Increased Lipophilicity (LogP) vs. 3,5-Dichloro Analog
1-(3,5-Dibromophenyl)ethane-1,2-diamine exhibits a significantly higher computed LogP value compared to its 3,5-dichloro analog, reflecting the greater lipophilicity of bromine substituents. This property is a key determinant of a compound's ability to passively diffuse across biological membranes .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.88 |
| Comparator Or Baseline | 1-(3,5-Dichlorophenyl)ethane-1,2-diamine (estimated LogP) |
| Quantified Difference | Not directly quantified due to lack of direct comparative studies; difference is based on established substituent lipophilicity constants (π values) where Br > Cl. |
| Conditions | Computed property using standard predictive algorithms; no experimental determination located for either compound. |
Why This Matters
Higher lipophilicity can correlate with increased membrane permeability and volume of distribution, which are critical parameters for selecting a chemical probe or lead compound for in vivo studies.
